N-benzyl-2-chloro-N-phenylacetamide
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Overview
Description
N-benzyl-2-chloro-N-phenylacetamide is an organic compound with the molecular formula C15H14ClNO. It is characterized by the presence of a benzyl group, a phenyl group, and a chloroacetamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-N-phenylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form N-benzyl-2-chloro-N-phenylacetic acid or reduction to form N-benzyl-2-chloro-N-phenylethylamine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Conducted in the presence of aqueous acids or bases.
Oxidation and Reduction: Utilize reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields carboxylic acids and amines.
Oxidation and Reduction: Forms corresponding acids or amines.
Scientific Research Applications
N-benzyl-2-chloro-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloroacetamide
- N-phenyl-2-chloroacetamide
- N-benzyl-N-phenylacetamide
Uniqueness
N-benzyl-2-chloro-N-phenylacetamide is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSKJDUGDLZDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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